molecular formula C15H11N7OS2 B2419424 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 891111-33-4

2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2419424
CAS RN: 891111-33-4
M. Wt: 369.42
InChI Key: GRRFZVGYUPIIOM-UHFFFAOYSA-N
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Description

The compound “2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic rings including pyridine, triazole, pyridazine, and thiazole . These types of compounds are often found in pharmaceuticals and materials science due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (pyridine, triazole, pyridazine, and thiazole) and a thioacetamide group . These groups can participate in various types of chemical reactions and can also influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For example, the pyridine and triazole rings can act as ligands in coordination chemistry . The thioacetamide group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility . The exact properties would need to be determined experimentally .

Scientific Research Applications

Structure–Activity Relationship (SAR)

Understanding the relationship between the compound’s structure and its biological activity is fundamental. Researchers have investigated SAR aspects, including substituent effects, stereochemistry, and physicochemical properties. These insights inform rational drug design.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with biological targets such as enzymes or receptors . If it’s a material, it could have properties like fluorescence or conductivity .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and safety analysis .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail . This could lead to new insights and developments in fields like pharmaceuticals, materials science, and organic chemistry .

properties

IUPAC Name

2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS2/c23-13(18-14-17-7-8-24-14)9-25-15-20-19-12-2-1-11(21-22(12)15)10-3-5-16-6-4-10/h1-8H,9H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRFZVGYUPIIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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